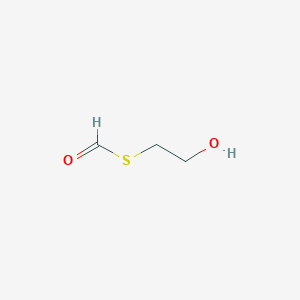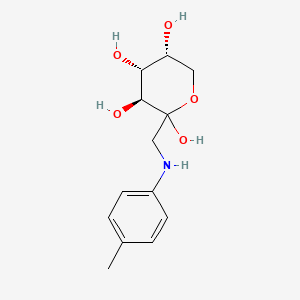
Methanethioic acid, S-(2-hydroxyethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethioic acid, S-(2-hydroxyethyl) ester is an organic compound with the molecular formula C3H6O2S. This compound is part of the ester family, which are derivatives of carboxylic acids where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanethioic acid, S-(2-hydroxyethyl) ester can be synthesized through the esterification of methanethioic acid with 2-hydroxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanethioic acid, S-(2-hydroxyethyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield methanethioic acid and 2-hydroxyethanol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Acidic Hydrolysis: Hydrochloric acid or sulfuric acid is commonly used as a catalyst for the hydrolysis reaction.
Basic Hydrolysis:
Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: Methanethioic acid and 2-hydroxyethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanethioic acid, S-(2-hydroxyethyl) ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methanethioic acid, S-(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of methanethioic acid and 2-hydroxyethanol . In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanethioic acid, S-(2-methoxyphenyl) ester
- Ethanethioic acid, (methylthio)-s-ethyl ester
- Ethanethioic acid, S-(2-methylbutyl) ester
Uniqueness
Methanethioic acid, S-(2-hydroxyethyl) ester is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other esters. This functional group allows for additional hydrogen bonding and increases the compound’s solubility in water, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
91660-57-0 |
|---|---|
Molekularformel |
C3H6O2S |
Molekulargewicht |
106.15 g/mol |
IUPAC-Name |
S-(2-hydroxyethyl) methanethioate |
InChI |
InChI=1S/C3H6O2S/c4-1-2-6-3-5/h3-4H,1-2H2 |
InChI-Schlüssel |
VHTFCGHFOOWPPT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)


![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)


![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)



